1-(Chloromethyl)-3-vinylbenzene
Overview
Description
1-(Chloromethyl)-3-vinylbenzene is an organic compound that belongs to the class of aromatic hydrocarbons It features a benzene ring substituted with a chloromethyl group (-CH2Cl) and a vinyl group (-CH=CH2)
Mechanism of Action
Target of Action
Similar compounds, such as chloromethylated organic compounds, are known to interact with various biological targets . The specific targets and their roles would depend on the specific biological or chemical context in which the compound is used.
Mode of Action
For instance, the chloromethyl group is a reactive organochlorine compound that can participate in various chemical reactions . The vinyl group, being an alkene, can undergo addition reactions .
Biochemical Pathways
It’s worth noting that many organic compounds, including those with chloromethyl and vinyl groups, can interact with various biochemical pathways, influencing the chemical reactions of cells in various species and organs .
Pharmacokinetics
The pharmacokinetics of similar compounds suggest that factors such as the compound’s chemical structure, formulation, route of administration, and dose can significantly impact its bioavailability .
Result of Action
Similar compounds, such as halogenated organic compounds, can have significant environmental and human health impacts due to their high levels of toxicity, persistence, and bioaccumulation .
Action Environment
The action, efficacy, and stability of 1-(Chloromethyl)-3-vinylbenzene can be influenced by various environmental factors. For instance, the presence of other chemicals, temperature, pH, and light exposure can affect the compound’s reactivity and stability. Moreover, the compound’s impact on the environment can be significant, especially if it’s a persistent organic pollutant .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Chloromethyl)-3-vinylbenzene can be synthesized through several methods. One common approach involves the chloromethylation of 3-vinylbenzene using chloromethyl methyl ether (CMME) and a Lewis acid catalyst such as zinc chloride (ZnCl2) or aluminum chloride (AlCl3). The reaction typically occurs under mild conditions, with the temperature maintained between 0°C and 10°C to prevent side reactions .
Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure consistent product quality and yield. The use of environmentally friendly catalysts and solvents is also a focus to minimize environmental impact. For instance, ionic liquids and surfactant micelles have been explored as alternative catalysts .
Chemical Reactions Analysis
Types of Reactions: 1-(Chloromethyl)-3-vinylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, forming products such as benzyl ethers and benzyl amines.
Addition Reactions: The vinyl group can undergo addition reactions with halogens, hydrogen halides, and other electrophiles, leading to the formation of dihaloalkanes and other derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) and potassium tert-butoxide (KOtBu), typically in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Addition Reactions: Reagents such as bromine (Br2) and hydrogen chloride (HCl) are used under mild conditions, often at room temperature.
Major Products:
Substitution Reactions: Benzyl ethers, benzyl amines.
Addition Reactions: Dihaloalkanes, haloalkanes.
Scientific Research Applications
1-(Chloromethyl)-3-vinylbenzene has diverse applications in scientific research:
Polymer Chemistry: It is used as a monomer in the synthesis of specialty polymers and copolymers, which find applications in coatings, adhesives, and sealants.
Biological Research: It serves as a building block for the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Benzyl Chloride (Chloromethylbenzene): Similar in structure but lacks the vinyl group, making it less versatile in addition reactions.
Styrene (Vinylbenzene): Contains a vinyl group but lacks the chloromethyl group, limiting its reactivity in substitution reactions.
Uniqueness: 1-(Chloromethyl)-3-vinylbenzene is unique due to the presence of both chloromethyl and vinyl groups, allowing it to undergo a wider range of chemical reactions compared to its analogs. This dual functionality makes it a valuable compound in the synthesis of complex molecules and materials .
Properties
IUPAC Name |
1-(chloromethyl)-3-ethenylbenzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Cl/c1-2-8-4-3-5-9(6-8)7-10/h2-6H,1,7H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMDQPBSDHHTRNI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC=CC(=C1)CCl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Cl | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50274133 | |
Record name | 1-(Chloromethyl)-3-vinylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50274133 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.62 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39833-65-3 | |
Record name | 3-(Chloromethyl)styrene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=39833-65-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | m-Vinylbenzyl chloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039833653 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-(Chloromethyl)-3-vinylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50274133 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(chloromethyl)-3-vinylbenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.663 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | M-VINYLBENZYL CHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XQH355533S | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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